Cas no 53547-60-7 (4-Methylpyridine-2-carbaldehyde)

4-Methylpyridine-2-carbaldehyde is a versatile organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an aldehyde functional group at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde group enables facile derivatization through condensation or nucleophilic addition reactions, while the pyridine moiety contributes to its stability and reactivity in heterocyclic chemistry. Its well-defined molecular framework is advantageous for applications requiring precise functionalization, such as ligand design or bioactive molecule development. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
4-Methylpyridine-2-carbaldehyde structure
53547-60-7 structure
Product Name:4-Methylpyridine-2-carbaldehyde
CAS No:53547-60-7
MF:C7H7NO
MW:121.136581659317
MDL:MFCD07367933
CID:56433
PubChem ID:10011894
Update Time:2025-11-02

4-Methylpyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methylpyridine-2-carbaldehyde
    • 4-Methylpyridine-2-carboxaldehyde
    • 2-FORMYL-4-METHYLPYRIDINE
    • 2-FORMYL-4-PICOLINE
    • 4-Methylpicolinaldehyde
    • 2-Formyl-4-methylpyridine 4-Methylpicolinaldehyde
    • 4-Methyl-pyridine-2-carbaldehyde
    • AC-14285
    • 4-methyl-2-pyridine carboxaldehyde
    • J-515814
    • 2-formyl-4-picoline, AldrichCPR
    • Z1201624018
    • 4-methyl-2-pyridinecarboxaldehyde
    • SY022270
    • PS-5686
    • AKOS006220672
    • 4-Methyl-2-pyridinecarbaldehyde
    • UAKMHSRHDUBNJR-UHFFFAOYSA-N
    • AC-33345
    • MFCD07367933
    • 4-methyl-pyridin-2-carbaldehyde
    • FT-0650053
    • AM804013
    • DTXSID30968306
    • A7787
    • CS-W008908
    • EN300-155642
    • SCHEMBL457223
    • 53547-60-7
    • 4-Methylpyridine-2-carboxaldehyde, 97%
    • 4-methyl-2-pyridine-carboxaldehyde
    • BBL102290
    • DB-025214
    • STL556089
    • DB-306102
    • MDL: MFCD07367933
    • Inchi: 1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3
    • InChI Key: UAKMHSRHDUBNJR-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C)C=CN=1

Computed Properties

  • Exact Mass: 121.05300
  • Monoisotopic Mass: 121.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 1.082 g/mL at 25 °C
  • Boiling Point: 208.8℃ at 760 mmHg
  • Flash Point: Degrees Fahrenheit:185°F
    Degrees Celsius:85°C
  • Refractive Index: n20/D 1.531
  • PSA: 29.96000
  • LogP: 1.20250

4-Methylpyridine-2-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi

4-Methylpyridine-2-carbaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Methylpyridine-2-carbaldehyde Production Method

4-Methylpyridine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:53547-60-7)4-Methylpyridine-2-carbaldehyde
Order Number:A7787
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):433.0
Email:sales@amadischem.com

4-Methylpyridine-2-carbaldehyde Related Literature

Additional information on 4-Methylpyridine-2-carbaldehyde

4-Methylpyridine-2-carbaldehyde (CAS No. 53547-60-7): A Versatile Scaffold in Modern Medicinal Chemistry and Organic Synthesis

4-Methylpyridine-2-carbaldehyde, also known as 2-formyl-4-methylpyridine, is a structurally unique pyridine derivative that has garnered significant attention in the field of heterocyclic chemistry due to its versatile reactivity and biological relevance. With CAS No. 53547-60-7 assigned to this compound, it serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Recent advances in medicinal chemistry have highlighted the role of pyridine-based scaffolds in the development of selective enzyme inhibitors and targeted drug delivery systems, with 4-Methylpyridine-2-carbaldehyde emerging as a key intermediate in these applications.

The molecular structure of 4-Methylpyridine-2-carbaldehyde features a pyridine ring substituted with a methyl group at the 4-position and an aldehyde functional group at the 2-position. This combination of electron-donating and electron-withdrawing substituents imparts unique electronic properties that make the compound an ideal precursor for oxidative coupling reactions, amination processes, and condensation reactions. A 2023 study published in Journal of Organic Chemistry demonstrated that 4-Methylpyridine-2-carbaldehyde can be efficiently converted into pyridine-based coumarins via Michael addition followed by intramolecular cyclization, a pathway that has potential applications in antioxidant development and fluorescent probe design.

Recent research in drug discovery has underscored the importance of aldehyde-functionalized pyridines in the development of covalent inhibitors targeting proteins with cysteine residues. A 2024 paper in ACS Medicinal Chemistry Letters reported that 4-Methylpyridine-2-carbaldehyde could be modified into thiol-reactive probes through Schiff base formation, enabling the creation of selective inhibitors for kinases involved in cancer signaling pathways. This application aligns with the growing trend of precision medicine, where structure-activity relationship (SAR) studies are leveraged to optimize molecular interactions at the protein-ligand interface.

From an organic synthesis perspective, 4-Methylpyridine-2-carbaldehyde exhibits remarkable regioselectivity in electrophilic substitution reactions. A comparative study published in Organic Letters (2023) revealed that the methyl group at the 4-position enhances the electrophilicity of the aldehyde group through conjugation effects, facilitating aldol condensations and cross-coupling reactions. This property has been exploited in the synthesis of pyridine-containing polymers with tailored optical properties, as demonstrated by a team at ETH Zurich in a 2024 Advanced Materials publication.

In the realm of materials science, 4-Methylpyridine-2-carbaldehyde has found applications in the development of porous organic frameworks (POFs) due to its ability to form hydrogen bonds and π-π stacking interactions. A 2024 study in Chemistry of Materials reported that 4-Methylpyridine-2-carbaldehyde could be polymerized into covalent organic frameworks (COFs) with high surface areas and selective adsorption capacities for volatile organic compounds (VOCs). These materials have potential applications in air purification and gas storage technologies, particularly in industrial settings where environmental remediation is critical.

The toxicological profile of 4-Methylpyridine-2-carbaldehyde has been extensively studied to ensure its safety in industrial and pharmaceutical applications. According to a 2023 Environmental Toxicology and Pharmacology review, the compound exhibits low acute toxicity in mammalian models and is biodegradable under aerobic conditions. This makes it an attractive green chemistry candidate compared to traditional aldehyde-based reagents, which often pose environmental hazards due to high persistence and bioaccumulation potential.

Looking ahead, 4-Methylpyridine-2-carbaldehyde is poised to play a pivotal role in the next generation of functional materials and therapeutic agents. Ongoing research in computational chemistry is leveraging quantum mechanical calculations to predict reaction pathways and optimal synthetic conditions, further enhancing the efficiency and sustainability of processes involving this compound. As the field of chemical synthesis continues to evolve, 4-Methylpyridine-2-carbaldehyde stands as a testament to the power of structure-directed reactivity in driving innovation across disciplines.

The compound 4-Methylpyridine-2-carbaldehyde (CAS No. 53547-60-7) is a versatile and strategically significant molecule in modern chemistry, with a wide range of applications across pharmaceuticals, materials science, and organic synthesis. Its unique molecular structure, featuring a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 2-position, endows it with electronic and steric properties that make it an ideal intermediate in a variety of synthetic transformations. --- ### Key Features and Applications #### 1. Medicinal Chemistry and Drug Discovery - Covalent Inhibitors: The aldehyde group in 4-Methylpyridine-2-carbaldehyde can participate in Schiff base formation with thiol groups, enabling the development of selective covalent inhibitors for kinases and other cysteine-containing enzymes. - Structure-Activity Relationships (SAR): The compound has been used to explore SAR in the design of targeted drugs, particularly in cancer therapy and neurodegenerative disease research. #### 2. Organic Synthesis - Regioselective Reactions: The methyl substitution at the 4-position enhances the electrophilicity of the aldehyde group, facilitating aldol condensations, Michael additions, and cross-coupling reactions. - Polymer Synthesis: It has been used in the construction of covalent organic frameworks (COFs) and porous organic frameworks (POFs), with applications in adsorption, catalysis, and sensing. #### 3. Materials Science - Functional Materials: The compound's ability to form hydrogen bonds and π-π stacking interactions has been exploited in the creation of porous materials with high surface areas and selective adsorption properties. - Optical and Electronic Properties: Its use in fluorescent probe design and polymer synthesis has led to the development of materials with tailored optical and electronic behaviors. #### 4. Environmental and Toxicological Considerations - Low Acute Toxicity: Studies have shown that the compound is biodegradable and exhibits low toxicity in mammalian models, making it a green chemistry candidate. - Sustainable Synthesis: The compound aligns with green chemistry principles, offering a safer alternative to traditional aldehyde-based reagents. --- ### Future Prospects - Computational Chemistry: Advances in quantum mechanical modeling are being used to predict reaction mechanisms and synthetic conditions, improving the efficiency and selectivity of processes involving this molecule. - Interdisciplinary Innovation: As chemical synthesis continues to evolve, 4-Methylpyridine-2-carbaldehyde is expected to drive innovation in drug development, materials engineering, and environmental remediation. --- ### Conclusion 4-Methylpyridine-2-carbaldehyde exemplifies the power of structure-directed reactivity in modern chemistry. Its versatility, synthetic utility, and environmental safety position it as a cornerstone molecule in the development of next-generation materials and therapeutics. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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(CAS:53547-60-7)4-Methylpyridine-2-carbaldehyde
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Purity:99%
Quantity:100g
Price ($):433.0
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